molecular formula C10H20O B1595731 4-Propylhept-1-en-4-ol CAS No. 62108-07-0

4-Propylhept-1-en-4-ol

Cat. No.: B1595731
CAS No.: 62108-07-0
M. Wt: 156.26 g/mol
InChI Key: RLUDGGHEFUDPLJ-UHFFFAOYSA-N
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Description

4-Propylhept-1-en-4-ol is an organic compound characterized by a heptene backbone with a propyl group and a hydroxyl group attached to the fourth carbon This compound falls under the category of alkenes due to the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylhept-1-en-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-propylhept-1-yne. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or the use of Grignard reagents. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propylhept-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas (H2) and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like PBr3 (Phosphorus tribromide) or SOCl2 (Thionyl chloride).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: H2, Pd/C

    Substitution: PBr3, SOCl2

Major Products Formed:

    Oxidation: 4-Propylheptan-4-one

    Reduction: 4-Propylheptane

    Substitution: 4-Propylhept-1-en-4-yl bromide

Scientific Research Applications

4-Propylhept-1-en-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Propylhept-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The double bond allows for potential reactions with electrophiles, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    4-Propylheptane: Lacks the double bond and hydroxyl group, making it less reactive.

    4-Propylhept-1-yne: Contains a triple bond instead of a double bond, leading to different reactivity.

    4-Propylheptan-4-one: An oxidized form of 4-Propylhept-1-en-4-ol, with a ketone group instead of a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a double bond and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-propylhept-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDGGHEFUDPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211167
Record name 4-Propylhept-1-en-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-07-0
Record name 4-Propyl-1-hepten-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propylhept-1-en-4-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylhept-1-en-4-ol
Source EPA DSSTox
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Record name 4-propylhept-1-en-4-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627
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Synthesis routes and methods

Procedure details

113 g of 4-heptanone in 1000 ml of dry diethyl ether was slowly added to a solution of allylmagnesium bromide, prepared from 36.5 g of Mg and 178 g of allyl bromide in 500 ml dry diethyl ether. After the addition the mixture was refluxed for 10 hrs. The reaction mixture was poured on a mixture of 150 g ice, 450 ml of 20% NH4Cl and 350 ml of 5M HCl. The ether phase was separated and the water phase extracted with diethyl ether (3×100 ml). The combined organic phases were then washed with a Na2CO3 -solution and water, dried with Na2SO4 and evaporated. The residue was distilled. Yield: 142 g (b.p. 38°-40° C./0.1 torr)
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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